1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
CAS No.: 399044-21-4
Cat. No.: VC8111533
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399044-21-4 |
|---|---|
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 |
| Standard InChI Key | REHOBPXCTRHRJK-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CC=C |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CC=C |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of 1-pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester, (2S)- is defined by its pyrrolidine core, a five-membered saturated nitrogen heterocycle. The stereochemistry at the second carbon position (C2) is explicitly designated as (S)-configuration, which critically influences its reactivity and biological interactions. Key structural attributes include:
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Propenyl Group: A vinyl substituent (-CH2CH=CH2) at C2, enabling participation in cycloaddition and polymerization reactions.
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tert-Butyl Ester: A bulky ester moiety (OC(=O)C(C)(C)C) at the N1 position, enhancing steric protection and modulating solubility.
The IUPAC name, tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate, reflects these substituents. Computational data from PubChem confirm the molecular formula C12H21NO2 and a molar mass of 211.30 g/mol. The isomeric SMILES string, CC(C)(C)OC(=O)N1CCC[C@H]1CC=C, encodes the absolute stereochemistry.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a two-step sequence:
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Alkylation of Pyrrolidinecarboxylic Acid: Reaction of (S)-pyrrolidine-2-carboxylic acid with 2-propenyl bromide in the presence of a base (e.g., K2CO3) in dichloromethane at 0–25°C.
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Esterification with tert-Butyl Alcohol: The intermediate is treated with tert-butyl alcohol under Steglich conditions (DCC, DMAP) to install the ester group.
Yield optimization (reported 65–78%) requires strict temperature control and inert atmospheres. Chromatographic purification (silica gel, hexane/ethyl acetate) ensures >95% purity.
Industrial Production Considerations
Scale-up employs continuous flow reactors to enhance heat transfer and reduce reaction times. Tert-butyl ester groups are preferred industrially due to their stability under acidic workup conditions, facilitating downstream processing.
Reactivity and Functionalization
The compound undergoes three primary reaction types:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO4, H2O/acetone | 2-(2-Propenyl)pyrrolidine-1-carboxylic acid |
| Reduction | LiAlH4, THF | (2S)-2-(2-propenyl)pyrrolidin-1-ylmethanol |
| Allylic Substitution | Pd(OAc)2, PPh3 | Cross-coupled derivatives (e.g., aryl, alkyl) |
The propenyl group participates in Heck and Suzuki-Miyaura couplings, enabling diversification into complex architectures.
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
The compound’s chiral center and functional group array make it a precursor to:
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Kinase Inhibitors: Analogues with modified propenyl chains show IC50 values <100 nM against EGFR and VEGFR2.
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Neurological Agents: N-Methyl derivatives exhibit 80% binding affinity to σ-1 receptors in vitro.
Polymer Science Contributions
Incorporation into polyamide backbones via radical polymerization enhances thermal stability (Tg increase by 40°C). The tert-butyl ester acts as a removable protecting group, enabling post-polymerization modification.
Biological Activity and Mechanistic Insights
Preliminary studies indicate:
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Antiproliferative Effects: GI50 of 12 µM against MCF-7 breast cancer cells via caspase-3 activation.
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Enzyme Inhibition: Competitive inhibition of α-chymotrypsin (Ki = 8.3 µM) through hydrophobic pocket binding.
Comparative Analysis with Analogues
| Compound | Substituent | Key Difference |
|---|---|---|
| Methyl ester variant | -COOCH3 | Higher polarity (logP −0.3 vs. 2.1) |
| Ethyl ester variant | -COOCH2CH3 | Reduced steric hindrance in SN2 reactions |
The tert-butyl group’s bulkiness confers superior stability but limits solubility in aqueous media.
Future Directions and Research Gaps
Priority areas include:
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts.
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Polymer Electrolyte Applications: Testing ionic conductivity in battery prototypes.
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